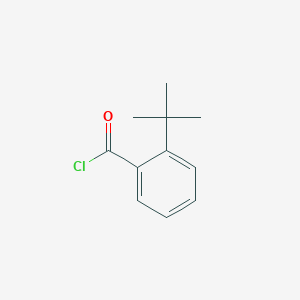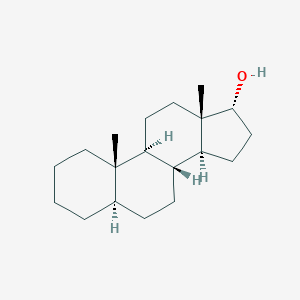
5a-Androstan-17a-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5a-Androstan-17a-ol is a synthetic steroid that has been extensively studied for its potential applications in scientific research. It is also known as 5a-androstane-3a,17b-diol or 3a-diol. This compound is structurally similar to testosterone and dihydrotestosterone (DHT), two hormones that play a crucial role in the development and maintenance of male characteristics.
Mecanismo De Acción
The mechanism of action of 5a-Androstan-17a-ol is not fully understood, but it is believed to act as a modulator of androgen receptors. It has been shown to have a higher binding affinity for androgen receptors than testosterone and DHT, but its effects on these receptors are not as potent. It may also have an effect on other signaling pathways in the body, such as the estrogen receptor pathway.
Efectos Bioquímicos Y Fisiológicos
5a-Androstan-17a-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and may have potential applications in the treatment of muscle wasting diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5a-Androstan-17a-ol in lab experiments is its relatively low cost compared to other synthetic steroids. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation is that its effects on androgen receptors are not as potent as other synthetic steroids, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 5a-Androstan-17a-ol. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research could be done on its anti-cancer properties and its potential use in cancer therapy. Finally, more studies could be done to determine its effects on other signaling pathways in the body, such as the estrogen receptor pathway.
Métodos De Síntesis
The synthesis of 5a-Androstan-17a-ol involves the reduction of the ketone group at the 3 position of the androstane ring to a hydroxyl group. This can be achieved by using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
5a-Androstan-17a-ol has been used in various scientific research studies due to its potential applications in the fields of endocrinology, neuroscience, and cancer research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
Propiedades
Número CAS |
19037-37-7 |
|---|---|
Nombre del producto |
5a-Androstan-17a-ol |
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
Clave InChI |
QUKZBUCPOSYYFO-QAZMUZRASA-N |
SMILES isomérico |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



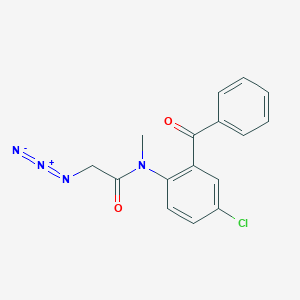
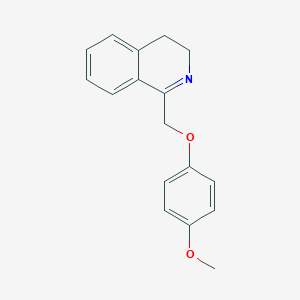
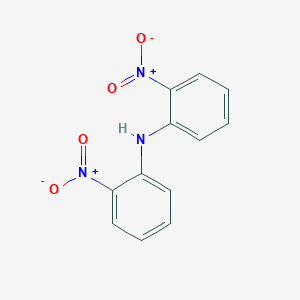
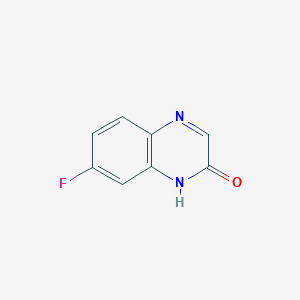
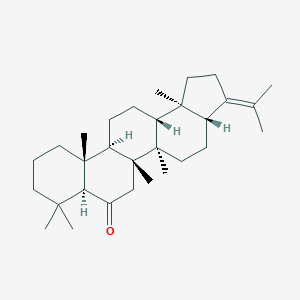
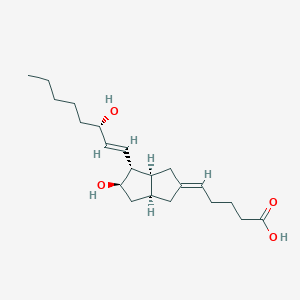
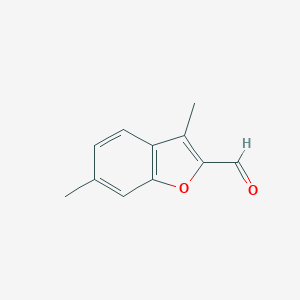
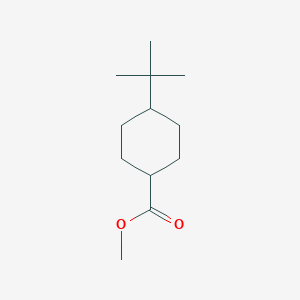
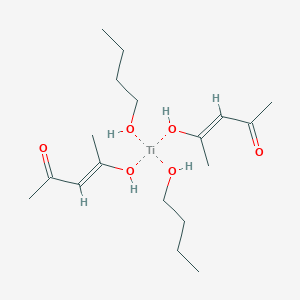
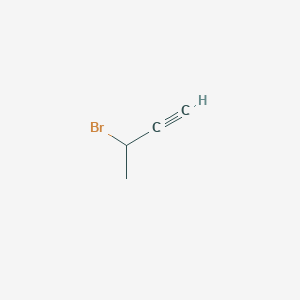
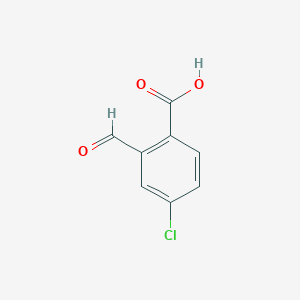
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
